trans-3-Methyl-piperidin-4-ylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Methyl-piperidin-4-ylamine dihydrochloride: is a chemical compound with the molecular formula C6H15ClN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methyl-piperidin-4-ylamine dihydrochloride typically involves the hydrogenation of appropriate precursors under specific conditions. The process may include the use of catalysts such as palladium or rhodium to facilitate the hydrogenation reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for efficiency and yield, with continuous monitoring of reaction parameters to maintain product quality. The final product is then purified and crystallized to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: trans-3-Methyl-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-3-Methyl-piperidin-4-ylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its unique properties make it suitable for use in different manufacturing processes.
Mechanism of Action
The mechanism of action of trans-3-Methyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
N-Methylpiperidine: A methylated derivative of piperidine.
4-Aminopiperidine: A piperidine derivative with an amino group at the 4-position.
Uniqueness: trans-3-Methyl-piperidin-4-ylamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This gives it distinct chemical and physical properties compared to other piperidine derivatives.
Properties
IUPAC Name |
(3R,4R)-3-methylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-4-8-3-2-6(5)7;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPAGVOFPRNSJH-BNTLRKBRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@H]1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.